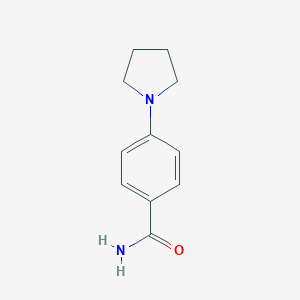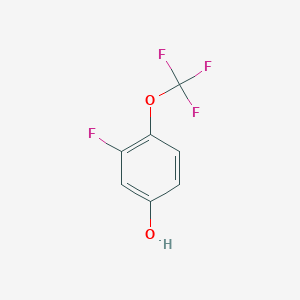
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide, commonly known as HMT or HMTA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HMTA belongs to the class of Schiff bases and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of HMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. HMTA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in learning and memory processes. HMTA has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin in the skin.
Biochemical and Physiological Effects:
HMTA has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. HMTA has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. HMTA has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
HMTA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, HMTA also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMTA has not been extensively studied in vivo, and its safety profile is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of HMTA. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of skin disorders such as hyperpigmentation. Additionally, more studies are needed to investigate the safety profile of HMTA and its potential side effects.
Synthesemethoden
The synthesis of HMTA has been reported using various methods. One of the most common methods involves the condensation reaction between 2-hydroxybenzaldehyde and N-(4-(1-methylethoxy)benzyl)hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
HMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. HMTA has also been found to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in the pathogenesis of various diseases.
Eigenschaften
CAS-Nummer |
186453-53-2 |
|---|---|
Produktname |
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide |
Molekularformel |
C18H21N3O2S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)23-16-9-7-14(8-10-16)11-19-18(24)21-20-12-15-5-3-4-6-17(15)22/h3-10,12-13,20H,11H2,1-2H3,(H2,19,21,24)/b15-12+ |
InChI-Schlüssel |
IAHPFNVWFUGLIS-NTCAYCPXSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Synonyme |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-(1-methy lethoxy)phenyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



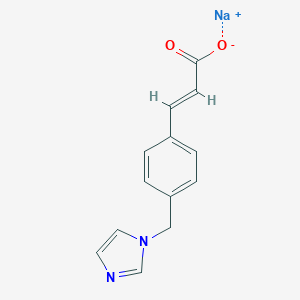
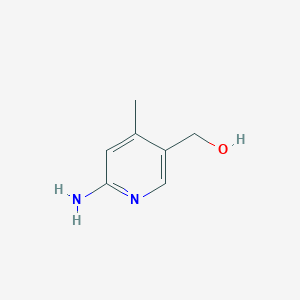




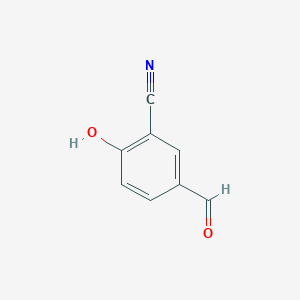
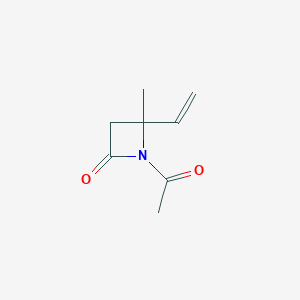
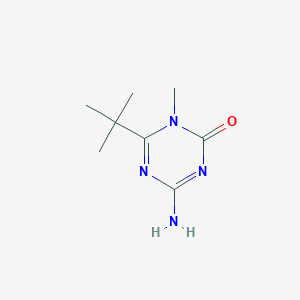
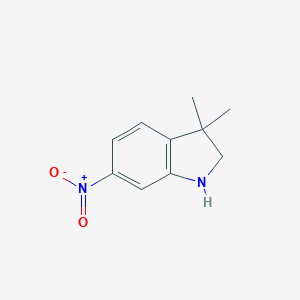

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
